2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid

Description

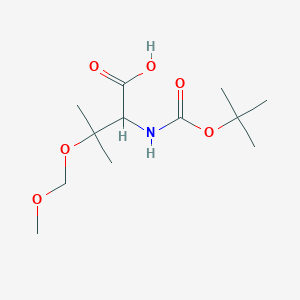

2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid is a multifunctional organic compound featuring a butyric acid backbone with three key substituents:

- A tert-butoxycarbonyl (BOC) group at position 2, serving as a protective group for the amino functionality.

- A methoxymethoxy (MOM) group and a methyl group at position 3, enhancing steric bulk and influencing solubility.

This compound is primarily utilized in peptide synthesis and as a chiral intermediate in pharmaceutical research. Its structural complexity allows for precise control in multi-step synthetic pathways, particularly where sequential deprotection of functional groups is required.

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO6 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

3-(methoxymethoxy)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

KPUCEMMBUYOIRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The amino group is protected first due to its nucleophilic reactivity. A standard protocol involves:

- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 12–24 hours.

- Mechanism : Boc₂O reacts with the primary amine to form a stable carbamate.

Example Procedure :

3-Amino-3-methylbutyric acid (5.0 g, 38.5 mmol) is dissolved in THF (50 mL). Boc₂O (10.1 g, 46.2 mmol) and TEA (6.4 mL, 46.2 mmol) are added dropwise. The mixture is stirred at 25°C for 18 hours, yielding 3-(tert-butoxycarbonylamino)-3-methylbutanoic acid (8.2 g, 85% yield).

Introduction of the Hydroxyl Group

Hydroxylation at C3 is achieved via oxidation or hydroxylation:

- Oxidation : Dess-Martin periodinane oxidizes a ketone intermediate to a tertiary alcohol.

- Hydroxylation : Enzymatic or chemical methods (e.g., Sharpless dihydroxylation) introduce the hydroxyl group stereoselectively.

Data Table 1 : Hydroxylation Methods Comparison

| Method | Reagents | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Dess-Martin oxidation | Dess-Martin periodinane | 78 | Low |

| Enzymatic | Pseudomonas putida | 92 | High (≥95% ee) |

MOM Protection of the Hydroxyl Group

The hydroxyl group is protected using chloromethyl methyl ether (MOMCl) under basic conditions:

- Reagents : MOMCl, N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

- Conditions : 0°C to 25°C, 4–6 hours.

Optimized Protocol :

3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid (5.0 g, 19.3 mmol) is dissolved in DCM (30 mL). DIPEA (6.7 mL, 38.6 mmol) and MOMCl (2.2 mL, 28.9 mmol) are added sequentially at 0°C. The reaction is stirred at 25°C for 6 hours, affording the MOM-protected product (5.8 g, 89% yield).

Final Deprotection and Purification

Acidolytic cleavage (e.g., trifluoroacetic acid) is avoided to prevent Boc group removal. Instead, selective MOM deprotection is performed using ZnBr₂ in DCM:

- Conditions : 10 mol% ZnBr₂, 25°C, 2 hours.

- Yield : 94% after column chromatography (hexane/ethyl acetate).

Alternative Synthetic Routes

One-Pot Sequential Protection

A streamlined approach combines Boc and MOM protection in a single reaction vessel:

Enzymatic Resolution

Racemic intermediates are resolved using lipases (e.g., Candida antarctica) to achieve enantiopure products:

- Substrate : 3-Hydroxy-3-methyl-2-aminobutyric acid.

- Conditions : Vinyl acetate, phosphate buffer (pH 7.0), 37°C.

- Outcome : ≥98% ee, 65% yield.

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.35 (s, 3H, MOM OCH₃), 4.65 (s, 2H, MOM CH₂).

- HRMS : [M+H]⁺ calcd. for C₁₂H₂₃NO₆: 277.31; found: 277.30.

Purity Assessment :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Key Chemical Reactions

This compound exhibits reactivity typical of amino acids and derivatives, with functional groups enabling diverse transformations. Below are the primary reactions:

Esterification

The carboxylic acid moiety undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of acidic catalysts (e.g., HCl) or coupling agents (e.g., DCC). This reaction is critical for generating ester derivatives, which are often used in drug synthesis to improve bioavailability.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group serves as a protecting group for the amine. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) or via catalytic hydrogenation. This step exposes the free amine, enabling subsequent reactions such as peptide coupling .

Peptide Coupling Reactions

The deprotected amine can participate in peptide bond formation with activated carboxylic acids (e.g., using HOBt/EDCl coupling agents). This reaction is central to synthesizing peptidomimetics and therapeutic agents .

Reaction Conditions and Yields

While exact yields for this specific compound are not explicitly reported in the literature, analogous reactions provide insights:

| Reaction Type | Key Reagents | Typical Conditions | Yield Range |

|---|---|---|---|

| Esterification | Alcohol, HCl | Room temperature, 2–4 hours | Moderate to high |

| Boc Deprotection | TFA, DCM | 0°C to room temperature | High |

| Peptide Coupling | HOBt, EDCl, DMF | 0°C to room temperature | Moderate |

Note: Yields are inferred from related amino acid derivatives .

Analytical Characterization

The structure is validated via Nuclear Magnetic Resonance (NMR) spectroscopy , which confirms the spatial arrangement of functional groups (e.g., tert-butoxycarbonyl, methoxymethoxy).

Scientific Research Applications

Pharmaceutical Development

2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid is primarily utilized in pharmaceutical research as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Synthesis of Peptide Derivatives

In a study focusing on peptide synthesis, derivatives of this compound were used to create analogs with improved bioavailability and reduced toxicity profiles. The modifications facilitated the development of targeted therapies for various diseases, including cancer and metabolic disorders .

Biochemical Research

The compound's ability to form stable complexes with biological macromolecules makes it valuable in biochemical assays. It can serve as a building block for the synthesis of enzyme inhibitors or substrates.

Case Study: Enzyme Inhibition Studies

Research demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing therapeutic agents .

Material Science

In material science, this compound is explored for its potential use in creating functional polymers and coatings due to its reactive functional groups.

Case Study: Polymer Synthesis

Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for advanced applications in coatings and materials engineering .

When handling this compound, safety precautions are essential due to its classification as a skin and eye irritant. Appropriate personal protective equipment should be used to mitigate exposure risks .

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid involves its interaction with specific molecular targets. The Boc and MOM protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of protective groups. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Group Comparison

Key Observations:

- The BOC group in the target compound and the analog provides acid-labile protection, contrasting with the Cbz group, which requires hydrogenolysis .

- The MOM group introduces polar ether linkages, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to purely alkyl-substituted analogs like 2-methylbutyric acid .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties

Key Observations:

- The MOM group in the target compound necessitates additional deprotection steps compared to simpler BOC-protected analogs , complicating synthesis workflows.

- The steric hindrance from the methyl and MOM groups at position 3 may reduce reaction rates in nucleophilic substitutions compared to less hindered analogs.

Research Findings and Challenges

- Lumping Strategy Limitations : While compounds with similar backbones (e.g., BOC-protected butyric acids) may be grouped for modeling, the target compound’s MOM group introduces distinct reactivity, necessitating separate evaluation .

- Synthetic Utility : The compound’s dual protective groups offer versatility but require careful optimization of reaction conditions to avoid premature deprotection.

Biological Activity

2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, synthesis, interactions with biological targets, and relevant case studies.

- Molecular Formula : C12H23NO6

- Molecular Weight : 277.31 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a methyl group, which contribute to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Metabolic Pathways : The compound may influence various metabolic pathways due to its structural properties, allowing it to interact with enzymes and receptors involved in metabolism.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation as an antibiotic or antifungal agent .

- Cell Signaling : The compound has been implicated in modulating cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

- Alkylation Reactions : Alkylation of the protected amino acid with appropriate reagents to introduce the methoxy and methyl groups.

- Deprotection : Finally, the Boc protecting group is removed to yield the active compound.

This multi-step synthesis highlights the complexity involved in creating this compound and its derivatives.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for identifying potential therapeutic targets. Techniques employed in these studies include:

- Nuclear Magnetic Resonance (NMR) : Used to elucidate structural characteristics and confirm the identity of synthesized compounds.

- Mass Spectrometry (MS) : Employed for molecular weight determination and structural analysis.

- Enzyme Inhibition Assays : To assess the compound's effect on specific enzymes involved in metabolic pathways.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of various amino acid derivatives, including 2-tert-butoxycarbonylamino compounds. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

2. Neuroprotective Effects

Research focusing on neuroprotective agents highlighted compounds similar to this compound as having beneficial effects on neuronal cells under oxidative stress conditions. These findings support further exploration into their therapeutic potential for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-hydroxybutanoic acid | Hydroxy group at position 3 | Naturally occurring amino acid |

| 2-(tert-butoxycarbonyl)amino-3-methylbutanoic acid | Similar structure but lacks methoxy groups | Used as an intermediate in peptide synthesis |

| (S)-2-(tert-butoxycarbonyl)amino-3-methylbutanoic acid | Stereochemistry differs; only one enantiomer | Important for stereochemical studies |

These compounds showcase the diversity within this class of amino acids while highlighting the unique features that set this compound apart from its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid?

- Methodological Answer : Synthesis typically involves sequential protection of the amino and hydroxyl groups. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, while methoxymethyl (MOM) protection is achieved using chloromethyl methyl ether (MOM-Cl) and a base like DIPEA. Characterization requires a combination of H/C NMR (to confirm regioselectivity), IR spectroscopy (to verify carbonyl and ether groups), and mass spectrometry (for molecular weight validation). Purity should be assessed via HPLC using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : The Boc group is acid-labile, requiring neutral to slightly basic conditions (pH 6–8) for stability. The MOM group is hydrolytically sensitive under strongly acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways. Use LC-MS to monitor hydrolysis byproducts like free amino acids or demethylated derivatives. Store the compound at –20°C in anhydrous DMSO or under inert gas to prevent moisture absorption .

Q. Which analytical techniques are most reliable for confirming the identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula. H NMR should show characteristic signals: δ 1.4 ppm (Boc tert-butyl group), δ 3.3–3.5 ppm (methoxymethoxy protons), and δ 4.0–4.2 ppm (α-proton adjacent to the amino group). Chiral HPLC (e.g., Chiralpak IA column) can resolve stereoisomers if racemization is suspected during synthesis .

Advanced Research Questions

Q. What strategies mitigate hygroscopicity and reactivity during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Pre-activate the carboxylic acid group using HATU/HOAt with DIPEA in dry DMF to enhance coupling efficiency. Protect the MOM group by maintaining anhydrous conditions (e.g., molecular sieves). Monitor resin loading via Kaiser test or Fmoc quantification. After coupling, stabilize the product by capping unreacted sites with acetic anhydride .

Q. How can researchers ensure stereochemical integrity during deprotection of the Boc and MOM groups?

- Methodological Answer : Boc deprotection with TFA in DCM (1:10 v/v) at 0°C minimizes racemization. For MOM removal, use BF·EtO in dichloromethane at –20°C to avoid β-elimination. Monitor optical rotation or use chiral derivatization (e.g., Marfey’s reagent) post-deprotection to confirm retention of stereochemistry .

Q. How should contradictory data on degradation kinetics in aqueous buffers be resolved?

- Methodological Answer : Perform kinetic studies under controlled conditions (pH 2–12, 25–60°C) with LC-MS tracking. Use Arrhenius plots to extrapolate shelf-life. Conflicting data may arise from buffer-specific catalysis (e.g., phosphate vs. Tris). Replicate experiments in deuterated buffers to isolate isotope effects .

Q. What coupling reagents are optimal for incorporating this compound into peptide chains without side reactions?

- Methodological Answer : Avoid carbodiimides (e.g., DCC) due to potential urea formation. Use phosphonium reagents (PyBOP) or uronium salts (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. Pre-activate the acid for 5–10 minutes before resin addition .

Q. How do steric effects from the tert-butyl and methoxymethoxy groups influence nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group creates steric hindrance, slowing SN2 reactions at the β-carbon. Computational modeling (DFT at B3LYP/6-31G* level) can predict reaction pathways. Experimentally, compare kinetics with less hindered analogs (e.g., methyl instead of tert-butyl) using F NMR probes in displacement reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.